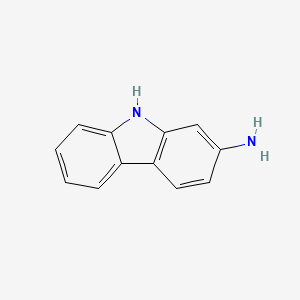

2-Aminocarbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLKULAEHPBIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196494 | |

| Record name | 2-Aminocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-51-9 | |

| Record name | 2-Aminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222CW4U2Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminocarbazole from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for converting carbazole into 2-aminocarbazole, a crucial intermediate in pharmaceutical and materials science. The document focuses on the most established and reliable route: a two-step process involving the nitration of a protected carbazole followed by the reduction of the nitro intermediate. Experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Primary Synthetic Route: Friedel-Crafts Nitration and Catalytic Reduction

Direct nitration of the carbazole ring is synthetically challenging as it typically yields a mixture of 1- and 3-nitro isomers, making the isolation of the desired 2-nitrocarbazole difficult and inefficient.[1] To overcome this, a widely adopted strategy involves the protection of the nitrogen at the 9-position, followed by a regioselective Friedel-Crafts type nitration and subsequent reduction.

Logical Workflow of the Two-Step Synthesis

Caption: Overall workflow for the synthesis of this compound from carbazole.

Step 1: Synthesis of 2-Nitrocarbazole via Friedel-Crafts Nitration

To achieve regioselectivity for the 2-position, the synthesis begins with the acylation of carbazole, followed by a Friedel-Crafts nitration. An improved method utilizes silver nitrate in the presence of aluminum chloride, which is a safer alternative to the hazardous nitryl chloride.[1]

Experimental Protocol:

-

Preparation of 9-Acetylcarbazole: While not detailed in the primary source, this is a standard N-acylation reaction. Typically, carbazole is reacted with acetyl chloride or acetic anhydride in the presence of a base.

-

Nitration: A mixture of 9-acetylcarbazole (0.1 mole), aluminum chloride (0.6 mole), and silver nitrate (0.2 mole) is prepared in methylene chloride (600 ml).[1]

-

The mixture is stirred for 2 hours at room temperature, during which the solution turns dark brown.[1]

-

The reaction is then diluted with additional methylene chloride (500 ml) and quenched by pouring it onto ice containing concentrated hydrochloric acid (250 ml).[1]

-

The organic layer is separated, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude 2-nitrocarbazole product.[1]

-

Purification can be achieved via column chromatography or preparative thin-layer chromatography to isolate the pure 2-nitrocarbazole.[1]

Quantitative Data for Nitration Step:

| Parameter | Value/Reagent | Molar Equivalents | Reference |

| Starting Material | 9-Acetylcarbazole | 1.0 | [1] |

| Nitrating Agent | Silver Nitrate (AgNO₃) | 2.0 | [1] |

| Lewis Acid | Aluminum Chloride (AlCl₃) | 6.0 | [1] |

| Solvent | Methylene Chloride (CH₂Cl₂) | - | [1] |

| Reaction Time | 2 hours | - | [1] |

| Temperature | Room Temperature | - | [1] |

| Reported Yield | 57% (using nitryl chloride) | - | [1] |

Note: The yield using silver nitrate is stated to not cause a significant decrease compared to the 57% yield obtained with nitryl chloride.[1]

Step 2: Reduction of 2-Nitrocarbazole to this compound

The reduction of the nitro group is the final step. While standard catalytic hydrogenation can be used, reduction with hydrazine hydrate in the presence of a palladium catalyst is reported to proceed smoothly and yield a product of high purity, which is relatively stable.[1]

Experimental Protocol:

-

To a solution of 2-nitrocarbazole (0.01 mole) in ethanol (50 ml), add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g).[1]

-

Add 100% hydrazine hydrate (5.0 ml) dropwise to the mixture.[1]

-

Reflux the reaction mixture for 2 hours.[1]

-

After the reaction is complete, remove the catalyst by filtration through a pad of Celite.[1]

-

Precipitate the crude product by adding water to the filtrate.[1]

-

Collect the crude product (1.69 g reported) by filtration.[1]

-

Recrystallize the product from toluene to afford pure this compound as colorless prisms.[1]

Quantitative Data for Reduction Step:

| Parameter | Value/Reagent | Notes | Reference |

| Starting Material | 2-Nitrocarbazole | 0.01 mole (2.12 g) | [1] |

| Reducing Agent | Hydrazine Hydrate (100%) | 5.0 ml | [1] |

| Catalyst | 10% Pd/C | 0.5 g | [1] |

| Solvent | Ethanol | 50 ml | [1] |

| Reaction Time | 2 hours | - | [1] |

| Temperature | Reflux | - | [1] |

| Reported Yield | 84% | After recrystallization | [1] |

| Melting Point | 239-241 °C (sealed capillary) | - | [1] |

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

For drug development professionals seeking modern and versatile synthetic routes, the Buchwald-Hartwig amination presents a powerful alternative.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[2] In this context, this compound could be synthesized from a 2-halocarbazole (e.g., 2-bromocarbazole) and an ammonia equivalent.

While a specific protocol for this exact transformation is not detailed in the provided search results, the general mechanism and components are well-established.

Generalized Buchwald-Hartwig Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Components for a Hypothetical Synthesis:

-

Aryl Halide: 2-Bromo-9-(protected)-carbazole. Protection of the carbazole nitrogen (e.g., with a BOC or SEM group) is often necessary to prevent side reactions.

-

Amine Source: Ammonia gas or an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS).[3][4]

-

Palladium Catalyst: A Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) that is reduced in situ.[3]

-

Ligand: A bulky, electron-rich phosphine ligand is critical. Modern Buchwald-Hartwig catalysis often employs biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) to facilitate the reaction.[4]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or potassium phosphate (K₃PO₄) is required.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[3]

This approach offers the advantage of milder conditions and broader functional group tolerance compared to the classical nitration/reduction sequence, making it a valuable strategy for complex molecule synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminocarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocarbazole is a heterocyclic aromatic amine containing a carbazole nucleus. The carbazole scaffold is a prominent structural motif found in numerous biologically active natural products and synthetic compounds.[1] Derivatives of carbazole have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, enabling the prediction of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its potential biological signaling pathways.

Physicochemical Properties of this compound

The physicochemical parameters of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂ | PubChem |

| Molecular Weight | 182.22 g/mol | PubChem |

| Melting Point | 238-239 °C | LookChem[3] |

| Boiling Point | 440.8 °C at 760 mmHg | LookChem[3] |

| pKa (Predicted) | 17.34 ± 0.30 | LookChem[3] |

| LogP | 3.48 | LookChem[3] |

| Solubility | Generally more soluble in polar solvents. | Inferred from structure |

| Appearance | Not specified, likely a solid at room temperature. | Inferred from melting point |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail representative experimental protocols for measuring the key properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.[3][4]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., silicone oil) within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution via convection.[4]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.[3]

-

-

Determination: The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.[3][6]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Determination

Solubility, the ability of a substance to dissolve in a solvent, is a critical factor for drug delivery and bioavailability. The "shake-flask" method is a standard approach for determining equilibrium solubility.[7][8]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 37 °C for physiological relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

-

Replication: The experiment is performed in triplicate to ensure the reliability of the results.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at different pH values, which significantly impacts its solubility, permeability, and receptor binding. UV-Vis spectrophotometry is a common method for pKa determination.[9][10][11]

Methodology: UV-Vis Spectrophotometry

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is also prepared in a suitable solvent (e.g., methanol or DMSO).

-

Spectral Measurement: A constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[9]

-

Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated forms of this compound have different extinction coefficients is plotted against the pH.

-

pKa Calculation: The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.[9]

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP is a critical parameter in predicting the membrane permeability and overall ADME properties of a drug candidate.[12]

Methodology: HPLC Method

-

Stationary and Mobile Phases: A reverse-phase HPLC column (e.g., C18) is used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.[13]

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is determined.

-

LogP Calculation: The retention factor for this compound is calculated from its retention time, and its logP value is then interpolated from the calibration curve.[13]

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively characterized, the broader class of carbazole derivatives has been shown to interact with several key cellular signaling cascades implicated in cancer and other diseases.[2][14][15]

One of the most notable targets is the tumor suppressor protein p53.[16] In approximately 50% of human cancers, p53 is inactivated by mutation, leading to uncontrolled cell growth.[16][17] Some small molecules, including certain carbazole derivatives, have been investigated for their ability to reactivate mutant p53, restoring its tumor-suppressive functions.[16][17] This reactivation can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[18]

Other signaling pathways potentially modulated by carbazole derivatives include:

-

STAT (Signal Transducer and Activator of Transcription) Pathway: The STAT family of proteins are crucial for cell growth and survival, and their dysregulation is often observed in cancer. Carbazole compounds have been explored as inhibitors of STAT signaling, particularly STAT3.[2]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which can have anti-inflammatory effects.[14][15]

Conceptual Signaling Pathway for Carbazole Derivatives Targeting Mutant p53

Caption: Potential mechanism of mutant p53 reactivation by carbazole derivatives.

Conclusion

This compound possesses a unique set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. This guide has provided a detailed overview of its core properties, standardized methodologies for their experimental determination, and a glimpse into the potential biological pathways it may influence. The data and protocols presented herein serve as a valuable resource for researchers and scientists working with this compound and its derivatives, facilitating the rational design and development of novel therapeutic agents.

References

- 1. echemcom.com [echemcom.com]

- 2. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. who.int [who.int]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. acdlabs.com [acdlabs.com]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminocarbazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-aminocarbazole, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and explores its biological significance.

Core Data Presentation

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4539-51-9 | [1] |

| IUPAC Name | 9H-carbazol-2-amine | [1] |

| Molecular Formula | C₁₂H₁₀N₂ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Melting Point | 238-239 °C | [2] |

| Boiling Point | 440.8 °C at 760 mmHg | [2] |

| Density | 1.317 g/cm³ | [2] |

Experimental Protocols

Synthesis of this compound

A robust method for the preparation of this compound involves a two-step process starting from 9-acetylcarbazole. The procedure includes a Friedel-Crafts type nitration followed by a catalytic reduction.

Step 1: Synthesis of 2-Nitro-9-acetylcarbazole

A mixture of 9-acetylcarbazole, aluminum chloride, and silver nitrate in methylene chloride is stirred at room temperature. The reaction introduces a nitro group at the 2-position of the carbazole ring. Following the reaction, the mixture is worked up by pouring it onto ice containing concentrated hydrochloric acid. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude 2-nitro-9-acetylcarbazole.

Step 2: Reduction to this compound

The crude 2-nitro-9-acetylcarbazole is dissolved in ethanol, and a palladium on carbon (10% Pd/C) catalyst is added. Hydrazine hydrate is then added dropwise, and the mixture is refluxed for 2 hours. The catalyst is subsequently removed by filtration. The addition of water precipitates the crude this compound, which can be further purified by recrystallization from toluene to afford colorless prisms.

Biological Significance and Logical Relationships

Carbazole derivatives, including this compound, have garnered significant interest in drug discovery due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. While the specific signaling pathways for this compound are still under active investigation, the activities of related carbazole compounds suggest potential interactions with key cellular signaling cascades.

For instance, various carbazole derivatives have been shown to modulate the activity of the p53 tumor suppressor pathway and mitogen-activated protein kinase (MAPK) signaling pathways. These interactions can lead to downstream effects such as cell cycle arrest, apoptosis, and modulation of inflammatory responses. The following diagram illustrates a logical relationship of how a carbazole compound might influence these pathways.

References

The Multifaceted Biological Activities of 2-Aminocarbazole and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole, a tricyclic aromatic heterocyclic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities. Among the various carbazole scaffolds, 2-aminocarbazole serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, leading to apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various carbazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). While not all compounds are direct derivatives of this compound due to limited specific data, they represent the broader potential of the carbazole scaffold in cancer therapy.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Carbazole Acylhydrazone 7g | A875 (Melanoma) | - | [1][2] |

| Carbazole Acylhydrazone 7p | A875 (Melanoma) | - | [1][2] |

| Carbazole Sulfonamide 7 | Various | 0.00081 - 0.03119 | [3] |

| Carbazole Sulfonamide 15 | Various | 0.00081 - 0.03119 | [3] |

| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | A549 (Lung) | 13.6 | [4] |

| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | LLC (Lung) | 16.4 | [4] |

| Mahanine | MIAPaCa-2 (Pancreatic) | 13.9 | [4] |

| Carbazole Derivative 14a | 7901 (Gastric) | 11.8 ± 1.26 | [2] |

| Carbazole Derivative 14a | A875 (Melanoma) | 9.77 ± 8.32 | [2] |

| 2-Aminobenzothiazole Derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 | [5][6] |

| 2-Aminobenzothiazole Derivative 13 | A549 (Lung) | 9.62 ± 1.14 | [5][6] |

| 2-Aminobenzothiazole Derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 | [5][6] |

| 2-Aminobenzothiazole Derivative 23 | VEGFR-2 | 0.097 | [6] |

| 2-Aminobenzothiazole Derivative 54 | PI3Kα | 0.00103 | [6] |

Note: The data for 2-aminobenzothiazole derivatives is included to provide insights into the potential of related heterocyclic amines as kinase inhibitors.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7][8]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the culture medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9] Incubate for 1.5-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways in Cancer

Carbazole derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Another important target is the MAPK/ERK pathway , which also plays a central role in cell growth and survival. Furthermore, some carbazole derivatives have been shown to inhibit specific kinases like EGFR and VEGFR , which are crucial for tumor growth and angiogenesis.[4][6]

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against different microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| N-ethyl-[N-methyl-piperazinyl] derivative 4 | B. subtilis, S. aureus, E. coli, P. fluorescens | 1.9 - 7.8 | [10] |

| N-ethyl-[2-methyl-5-nitro imidazole] derivative 5 | B. subtilis | 0.9 | [10] |

| Carbazole Derivative 8f | Various bacterial strains | 0.5 - 2 | [11] |

| Carbazole Derivative 9d | Various bacterial strains | 0.5 - 2 | [11] |

| Carbazole Derivative 2, 4, 8 | S. aureus | >16 | [12] |

| Carbazole Derivative 2–5, 7–10 | Staphylococcus strains | 32 | [12] |

| Carbazole N-phenylacetamide hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 - 8 | [12] |

| Carbazole-based azole derivative 8 | S. aureus | 1.1 | [12] |

| Carbazole-based azole derivative 8 | E. coli | 6.4 | [12] |

| Carbazole aminothiazole 13d | P. aeruginosa | 2 | [8] |

| Carbazole aminothiazole 13f | MRSA | 4 | [8] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

Neuroprotective Activity

Certain carbazole derivatives have shown promise in the area of neuroprotection, with potential applications in treating neurodegenerative diseases. Their mechanisms of action are thought to involve antioxidative, anti-inflammatory, and anti-apoptotic effects.[14]

While specific quantitative data and detailed signaling pathways for this compound derivatives in neuroprotection are limited in the currently available literature, the general neuroprotective mechanisms of carbazoles provide a foundation for future research. Studies on aminopropyl carbazole analogues have demonstrated their ability to enhance neurogenesis.[15]

Putative Neuroprotective Mechanisms

Carbazole derivatives may exert their neuroprotective effects through multiple pathways:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to reduce oxidative stress, a key factor in neuronal damage.

-

Anti-inflammatory Effects: Modulation of inflammatory pathways in the brain, which are often exacerbated in neurodegenerative conditions.

-

Anti-apoptotic Effects: Inhibition of programmed cell death in neurons.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, although somewhat limited in its specific focus on the 2-amino substitution pattern, strongly suggests that this class of compounds possesses significant anticancer, antimicrobial, and neuroprotective potential. The synthetic accessibility of the carbazole core allows for extensive structural modifications, offering a rich opportunity for structure-activity relationship studies and the optimization of lead compounds.

Further targeted research focusing on the synthesis and biological evaluation of a wider range of this compound derivatives is warranted. Such studies will be crucial for elucidating their precise mechanisms of action, identifying specific molecular targets, and ultimately translating these promising laboratory findings into clinically effective therapies. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 3. Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 2-Aminocarbazole

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic system, has long been a privileged scaffold in medicinal chemistry and materials science. Among its numerous derivatives, 2-aminocarbazole stands out as a versatile building block for the development of a wide array of functional molecules. Its inherent physicochemical properties, coupled with the reactive amino group, allow for diverse structural modifications, leading to compounds with significant biological activities and material properties. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in anticancer, antimicrobial, and neuroprotective agent development, as well as its emerging role in fluorescent sensors and organic electronics.

Medicinal Chemistry Applications

The this compound core is a prominent feature in a multitude of biologically active compounds, demonstrating its importance in drug discovery and development.

Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC50 (µM) | Reference |

| Aminocarbazole 1d | HT-29 (Colon Cancer) | >50 | [1] |

| Aminocarbazole 1d | MDA-MB-468 (Breast Cancer) | >50 | [1] |

| Aminocarbazole 1d | LS-1034 (Colon Cancer) | >50 | [1] |

| Carbazole Derivative 10 | HepG2 (Liver Cancer) | 7.68 | [2] |

| Carbazole Derivative 10 | HeLa (Cervical Cancer) | 10.09 | [2] |

| Carbazole Derivative 10 | MCF7 (Breast Cancer) | 6.44 | [2] |

| Carbazole Derivative 9 | HeLa (Cervical Cancer) | 7.59 | [2] |

| Carbazole Derivative 4 | - | 1.05 ± 0.77 (Antioxidant activity) | [2] |

| Carbazole Derivative 9 | - | 5.15 ± 1.01 (Antioxidant activity) | [2] |

Signaling Pathway in Cancer:

Some this compound derivatives have been shown to exert their anticancer effects by potentially reactivating mutant p53, a critical tumor suppressor protein.[1] Inactivation of p53 is a common event in many cancers, and its reactivation can lead to apoptosis or cell cycle arrest in tumor cells.

Experimental Protocols:

Synthesis of Aminocarbazole Derivatives (General Procedure) [1]

-

Dissolve the starting carbazole alkaloid (e.g., heptaphylline) and the desired amine precursor in a dry solvent such as tetrahydrofuran (THF) or dichloroethane (DCE).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (STAB).

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Stir the mixture at room temperature under a nitrogen atmosphere for a period ranging from a few hours to several days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product using column chromatography on silica gel to obtain the desired aminocarbazole derivative.

Cytotoxicity Assay (SRB Assay) [1]

-

Seed human tumor cell lines in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for 48 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with sulforhodamine B (SRB) dye.

-

Wash the plates to remove unbound dye and solubilize the bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curves.

Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds with potent activity against a variety of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8f | S. aureus | 0.5-2 | [3] |

| 9d | S. aureus | 0.5-2 | [3] |

| 13d | P. aeruginosa | 2 | [4] |

| 13f | MRSA | 4 | [4] |

| 14a | C. albicans | - (IC50 = 1.1 µM for H+-ATPase inhibition) | [4] |

| 14d | S. cerevisiae | - (Potent antifungal) | [4] |

| 2 | S. aureus | 30 | [5] |

| 2 | S. epidermidis | 50 | [5] |

| 2 | S. pyogenes | 40 | [5] |

| 3 | B. cereus | 12.73 | [6] |

| 2 | S. aureus | 48.42 | [6] |

| 1 | S. Typhimurium | 50.08 | [6] |

Mechanism of Antimicrobial Action:

One of the proposed mechanisms for the antimicrobial activity of certain carbazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[7] Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, ultimately leading to microbial cell death.

Experimental Protocols:

General Synthesis of Dihydrotriazine-containing Carbazole Derivatives [3]

-

Synthesize the precursor 9-substituted-9H-carbazole-3-carbaldehyde.

-

React the carbaldehyde with aminoguanidine hydrochloride in the presence of a base to form the corresponding semicarbazone.

-

Cyclize the semicarbazone with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal, to yield the dihydrotriazine ring.

-

Purify the final product by recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Agents

Neurodegenerative diseases, such as Alzheimer's disease, pose a significant global health challenge. This compound derivatives have shown potential as neuroprotective agents by targeting multiple pathological pathways associated with these disorders.

Mechanism of Neuroprotective Action in Alzheimer's Disease:

Several carbazole-based compounds have been designed as multifunctional agents for Alzheimer's disease.[8] Their proposed mechanism involves the simultaneous inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and the inhibition of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's pathology.[8]

Experimental Protocols:

AChE Inhibition Assay (Ellman's Method)

-

Prepare a reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a buffer solution.

-

Initiate the reaction by adding the acetylcholinesterase enzyme.

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Aβ Aggregation Inhibition Assay (Thioflavin T Assay) [9]

-

Incubate Aβ peptides (e.g., Aβ42) with or without the test compounds under conditions that promote aggregation.

-

After incubation, add Thioflavin T (ThT) dye to the samples.

-

ThT binds to amyloid fibrils, resulting in a significant increase in its fluorescence emission.

-

Measure the fluorescence intensity at an emission wavelength of around 485 nm (with excitation at ~450 nm).

-

A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Materials Science Applications

Beyond medicinal chemistry, the unique photophysical and electronic properties of the this compound scaffold have led to its exploration in materials science.

Fluorescent Probes

The carbazole moiety is an excellent fluorophore, and the amino group provides a convenient handle for the attachment of receptor units. This has enabled the development of this compound-based fluorescent probes for the selective detection of various analytes, including metal ions.

Mechanism of Fluorescent Sensing:

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET). In the absence of the target analyte, the lone pair of electrons on the receptor can quench the fluorescence of the carbazole fluorophore through PET. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Experimental Protocols:

Synthesis of a Fluorescent Probe for Cu2+ [10]

-

Synthesize 9-ethyl-9H-carbazol-3-amine as the fluorophore unit.

-

React the aminocarbazole with 2-(chloromethyl)pyridine hydrochloride in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI) in a suitable solvent like acetonitrile under reflux conditions.

-

The reaction attaches the di-2-picolylamine receptor to the amino group of the carbazole.

-

Purify the final product by column chromatography.

Fluorescence Titration Experiment

-

Prepare a solution of the fluorescent probe in a suitable solvent system (e.g., DMSO/water).

-

Record the initial fluorescence emission spectrum of the probe.

-

Incrementally add a solution of the target metal ion to the probe solution.

-

Record the fluorescence spectrum after each addition.

-

Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity and selectivity.

Organic Electronics

The electron-rich nature and good hole-transporting properties of the carbazole core make it a valuable component in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. While this compound itself is a starting material, its derivatives are incorporated as building blocks into more complex polymeric or small-molecule systems for these applications.

Quantitative Data on Device Performance:

| Device Type | Carbazole Derivative | Efficiency (%) | Fill Factor (FF) | Reference |

| ZnO-based DSSC | N-substituted carbazole with -CF3 acceptor | 0.004 - 0.025 | 0.36 - 0.42 | [11] |

Conclusion

This compound is a remarkably versatile and valuable scaffold in scientific research. Its derivatives have demonstrated significant potential in medicinal chemistry as anticancer, antimicrobial, and neuroprotective agents. The rich photophysical properties of the carbazole nucleus have also been harnessed in the development of sensitive fluorescent probes. While its direct application in organic electronics is as a precursor, the fundamental properties it imparts are crucial for the design of advanced materials. The continued exploration of this compound chemistry is expected to yield novel compounds with enhanced activities and functionalities, further solidifying its importance in both academic and industrial research. This guide serves as a foundational resource for researchers looking to leverage the potential of this remarkable chemical entity.

References

- 1. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

2-Aminocarbazole: A Comprehensive Technical Guide to Synthesis and Reactions

Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities and unique photophysical properties. Among them, 2-aminocarbazole serves as a critical building block for the synthesis of more complex, functionalized molecules. Its structure, featuring a reactive amino group on the tricyclic carbazole framework, allows for a wide array of chemical transformations. This guide provides an in-depth review of the principal synthetic routes to this compound and explores its subsequent chemical reactions, offering detailed protocols and comparative data for researchers in drug development and materials science.

I. Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways, including classical nitration-reduction sequences and modern transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Strategies

-

Nitration and Reduction of Carbazole Derivatives : A common and effective method involves the Friedel-Crafts type nitration of a protected carbazole, such as 9-acetylcarbazole, which directs nitration to the 2-position. The resulting 2-nitrocarbazole is then reduced to afford this compound. Catalytic hydrogenation or reduction with hydrazine hydrate are typical methods for this final step.[1]

-

Graebe-Ullmann Synthesis : This classical name reaction provides a route to carbazoles through the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, which are formed by the diazotization of 2-aminodiphenylamines.[2][3][4] This method can yield carbazole in nearly quantitative amounts.[4]

-

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[5][6] It can be applied to the synthesis of carbazole precursors by coupling an appropriately substituted aryl halide and an amine, followed by an intramolecular cyclization step.[7][8]

-

Ullmann Condensation : A copper-catalyzed reaction that can be used to form the carbazole ring system.[9][10] While traditional Ullmann reactions require harsh conditions, modern protocols with specialized ligands have improved the scope and mildness of this transformation.[10][11]

Quantitative Data for Synthesis

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |

| Nitration-Reduction | 9-Acetylcarbazole | 1. AlCl₃, AgNO₃, CH₂Cl₂ 2. 10% Pd/C, H₂NNH₂·H₂O | 1. Room Temp, 2h 2. Reflux, 2h | 57 (Nitration) 84 (Reduction) | [1] |

| Graebe-Ullmann | o-Aminodiphenylamine | 1. NaNO₂, H⁺ 2. Heat | 2. High Temp. | Quantitative | [4] |

| Buchwald-Hartwig | Aryl Halides/Amines | Pd Catalyst, Ligand, Base | Varies (e.g., 80-110 °C) | Generally High | [5][8] |

| Ullmann Condensation | Aryl Halides/Amines | Cu Catalyst, Ligand, Base | High Temp. (>200 °C) | Moderate to High | [9][10] |

Detailed Experimental Protocol: Improved Synthesis of this compound[1]

Step 1: 2-Nitrocarbazole from 9-Acetylcarbazole

-

A mixture of 9-acetylcarbazole (20.0 g, 0.1 mole), aluminum chloride (80.0 g, 0.6 mole), and silver nitrate (34.0 g, 0.2 mole) in 600 ml of methylene chloride is prepared in a round-bottom flask.

-

The mixture is stirred for 2 hours at room temperature.

-

The resulting dark brown solution is diluted with an additional 500 ml of methylene chloride.

-

The solution is then poured onto ice containing 250 ml of concentrated hydrochloric acid.

-

The organic layer is separated, dried over an appropriate drying agent (e.g., MgSO₄), and the solvent is evaporated to dryness under reduced pressure.

-

The crude product is purified via column chromatography or preparative thin-layer chromatography to isolate 2-nitrocarbazole. (Yield: 57%).

Step 2: this compound from 2-Nitrocarbazole

-

To a solution of 2-nitrocarbazole (2.12 g, 0.01 mole) in 50 ml of ethanol, 0.5 g of 10% Palladium on carbon (Pd/C) is added.

-

100% hydrazine hydrate (5.0 ml) is added dropwise to the mixture.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling, the catalyst is removed by filtration through a pad of Celite.

-

The crude product is precipitated by the addition of water to the filtrate.

-

The precipitate is collected, and recrystallization from toluene affords 1.53 g (84%) of this compound as colorless prisms.

-

Physical Properties: mp 239-241°C (sealed capillary). IR (KBr): 3400, 3320, 1620, 1320 cm⁻¹.[1]

II. Reactions of this compound

The presence of both a secondary amine within the carbazole ring (N9) and a primary aromatic amine at the C2 position makes this compound a versatile substrate for further functionalization.

Key Reaction Types

-

N-Functionalization : The nitrogen atoms can be targeted for various modifications. The N9 position is readily alkylated or acylated. The C2-amino group can undergo similar reactions, such as condensation with aldehydes or ketones to form Schiff bases, or acylation to form amides.[12][13][14]

-

Cyclization Reactions : this compound is an excellent precursor for building fused heterocyclic systems. For example, reaction with β-ketoesters like ethyl-3-oxobutanoate can lead to condensation products that, upon heating, cyclize to form pyrido[2,3-c]carbazol-1-ones.[13][14] These structures are of interest for their potential biological activities.

-

Electrophilic Aromatic Substitution : The carbazole ring is electron-rich and susceptible to electrophilic attack. The amino group at C2 is a strong activating group, directing electrophiles primarily to the C1 and C3 positions. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation can be performed, although reaction conditions must be controlled to avoid side reactions on the amino group.[15][16]

Representative Reactions and Products

| Reaction Type | Reagents | Product Type | Conditions | Reference |

| Condensation | Ethyl-3-oxobutanoate, HCl (cat.) | Ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate | Reflux in Benzene | [13][14] |

| Intramolecular Cyclization | Ethyl-3-[...]but-2-enoate | 4,7-dihydro-pyrido[2,3-c]carbazol-1-one | Mineral oil, 240-250 °C | [13][14] |

| Acylation | Ethyl-3-oxobutanoate | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | Reflux in Toluene | [13][14] |

Detailed Experimental Protocol: Synthesis of Pyrido[2,3-c]carbazol-1-one[14]

Step 1: Ethyl-3-[(9-methyl-9H-carbazol-3-yl)amino]but-2-enoate

-

A mixture of 3-amino-9-methylcarbazole (7.85 g, 0.04 mol), benzene (100 mL), ethyl-3-oxobutanoate (7.6 mL, 0.06 mol), and hydrochloric acid (0.5 mL) is placed in a flask equipped with a Dean-Stark apparatus.

-

The mixture is refluxed for 5 hours with azeotropic removal of water.

-

After cooling, the benzene is evaporated under reduced pressure.

-

The residue is poured into hexane (100 mL) and kept in a cold environment to induce crystallization.

-

The resulting precipitate is filtered, washed with hexane, and recrystallized from hexane to yield the pure condensation product.

Step 2: 3,7-Dimethyl-4,7-dihydro-1H-pyrido[2,3-c]carbazol-1-one

-

A mixture of the product from Step 1 (2 g, 0.006 mol) and mineral oil (15 mL) is heated to 240-250 °C for 20 minutes.

-

The reaction is then cooled to room temperature and diluted with hexane.

-

The precipitated product is collected by filtration, washed, and purified to yield the final cyclized product (Yields: 46-69%).

Catalytic Cycle Illustration

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is relevant for the synthesis of carbazole precursors. Its catalytic cycle provides a clear example of an experimental workflow driven by a transition metal catalyst.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Graebe-Ullmann Synthesis [drugfuture.com]

- 3. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Reaction Mechanism and Therapeutic Potential of 2-Aminocarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocarbazole, a key heterocyclic aromatic amine, serves as a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reaction mechanisms involved in the synthesis of this compound and its derivatives. It further delves into the molecular mechanisms through which these compounds exert their biological effects, with a particular focus on their emerging role as kinase inhibitors in cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and cellular signaling cascades are presented to facilitate a deeper understanding and further research in this promising area.

Core Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several routes, with the most common and efficient method involving the nitration of a carbazole precursor followed by reduction.

Synthesis via Nitration and Reduction of 9-Acetylcarbazole

A widely employed synthetic strategy for this compound involves the initial protection of the nitrogen atom of carbazole, typically through acetylation to form 9-acetylcarbazole. This is followed by electrophilic nitration and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of Carbazole Carbazole is reacted with acetic anhydride in a suitable solvent, such as glacial acetic acid, at reflux to yield 9-acetylcarbazole. The acetyl group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions during nitration.

Step 2: Nitration of 9-Acetylcarbazole 9-Acetylcarbazole is subjected to nitration using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, at low temperatures (0-5 °C) to control the reaction rate and prevent over-nitration. This step selectively introduces a nitro group at the 2-position of the carbazole ring, yielding 2-nitro-9-acetylcarbazole.

Step 3: Reduction of 2-Nitro-9-acetylcarbazole The nitro group of 2-nitro-9-acetylcarbazole is then reduced to an amino group. A common method for this reduction is using a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source like hydrazine hydrate. This step yields 2-amino-9-acetylcarbazole.

Step 4: Deprotection Finally, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to afford the final product, this compound.

Reaction Workflow: Synthesis of this compound

Spectroscopic and Quantitative Data

Precise characterization of this compound is crucial for its application in research and development. Below is a summary of its key spectroscopic data.

| Spectroscopic Data | This compound |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 10.75 (s, 1H, NH-9), 7.85 (d, J=8.4 Hz, 1H, H-4), 7.78 (d, J=8.0 Hz, 1H, H-5), 7.28 (t, J=7.6 Hz, 1H, H-7), 7.08 (t, J=7.6 Hz, 1H, H-6), 6.95 (d, J=8.4 Hz, 1H, H-3), 6.79 (s, 1H, H-1), 5.05 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 143.5, 140.2, 138.9, 123.8, 122.5, 119.8, 118.3, 117.9, 111.2, 110.5, 105.7, 98.6 |

| IR (KBr, cm⁻¹) | 3420, 3340 (N-H stretching), 1620 (N-H bending), 1480, 1450 (C=C aromatic stretching) |

| Mass Spectrometry (m/z) | 182 [M]⁺ |

Role in Drug Development: Kinase Inhibition

Derivatives of this compound have emerged as promising candidates in drug discovery, particularly as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.

Mechanism of Action: These derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K or Akt, thereby preventing their phosphorylation and activation. This leads to the downstream deactivation of pro-survival signals.[1]

PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Mechanism of Action: Similar to their action on the PI3K/Akt pathway, this compound derivatives can act as competitive inhibitors of key kinases in the MAPK/ERK pathway, such as MEK or ERK, preventing the propagation of growth signals.[2][3]

MAPK/ERK Signaling Pathway Inhibition by this compound Derivatives

Experimental Protocol: Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound derivatives against specific kinases, a common method is a biochemical kinase assay.

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, this compound derivative (test compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The kinase, substrate, and test compound are incubated together in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified using a suitable detection method.

-

The inhibitory activity is determined by comparing the kinase activity in the presence of the test compound to the activity in its absence. IC₅₀ values are then calculated.

-

Experimental Protocol: Cell Viability Assay

To assess the cytotoxic effects of this compound derivatives on cancer cell lines, a cell viability assay such as the MTT or SRB assay is commonly used.[4][5]

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay:

-

MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

-

SRB Assay: Cells are fixed, and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.

-

-

Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are then determined.

Conclusion and Future Directions

This compound and its derivatives represent a privileged scaffold with significant potential in medicinal chemistry. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries. The demonstrated ability of these compounds to inhibit key signaling pathways, such as PI3K/Akt and MAPK/ERK, underscores their therapeutic potential, particularly in oncology. Future research should focus on the rational design of more potent and selective kinase inhibitors based on the this compound framework, as well as a more in-depth exploration of their mechanisms of action and in vivo efficacy. The detailed protocols and data presented in this guide provide a solid foundation for advancing the understanding and application of this important class of molecules.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. EP2150544A2 - Mapk/erk kinase inhibitors - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminocarbazole: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Aminocarbazole, a key intermediate in the synthesis of various biologically active compounds. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility characteristics, outlines standardized experimental protocols for determining solubility and stability, and presents logical workflows and potential degradation pathways. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug discovery and development.

Introduction

This compound is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its carbazole core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and anticancer properties. A thorough understanding of the physicochemical properties of this compound, particularly its solubility in common solvents and its stability under various conditions, is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂ | PubChem |

| Molecular Weight | 182.22 g/mol | PubChem |

| Appearance | Tan powder | Inferred from supplier data |

| Melting Point | 243-246 °C | ChemicalBook[1] |

| Boiling Point | 355 °C (for Carbazole) | ChemicalBook[1] |

| XLogP3 | 3.2 | PubChem[2] |

Solubility of this compound

Qualitative Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented. However, based on its chemical structure (a largely non-polar carbazole ring with a polar amino group) and information from synthetic procedures involving carbazole derivatives, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Polarity | Expected Solubility | Rationale / Notes |

| Water | High | Sparingly soluble to Insoluble | The hydrophobic carbazole backbone dominates, limiting solubility in aqueous media. The amino group may provide slight solubility, especially at acidic pH through salt formation. |

| Methanol | High | Soluble | Often used as a solvent in reactions and for purification of carbazole derivatives. |

| Ethanol | High | Soluble | Commonly used as a recrystallization solvent for carbazole-based compounds. |

| Acetone | Medium | Soluble | A common solvent for organic reactions and purification. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Soluble | Another polar aprotic solvent frequently used in the synthesis of carbazole derivatives. |

| Acetonitrile | Medium | Soluble | Often used as a mobile phase component in HPLC analysis of carbazole compounds. |

| Toluene | Low | Slightly Soluble | The non-polar nature of toluene may allow for some dissolution of the carbazole ring system. |

| Hexane | Low | Insoluble | The high polarity difference between this compound and hexane suggests very poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of analytical grade

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

A pre-established calibration curve of this compound in the same solvent should be used for quantification.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.

-

Stability of this compound

The stability of this compound is a critical parameter, especially for its storage and handling in drug development processes. Aromatic amines can be susceptible to degradation through oxidation, hydrolysis, and photolysis.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, plausible routes can be hypothesized based on the known reactivity of carbazoles and aromatic amines.

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The carbazole ring itself can also undergo oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to discoloration and the formation of degradation products.

-

Hydrolysis: While generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could occur.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted following guidelines such as those from the International Council for Harmonisation (ICH).

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and determine its shelf-life.

Materials:

-

This compound (of known purity)

-

Solvents for solution-state stability (e.g., water, buffers of different pH, ethanol)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method.

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) and the solution to heat (e.g., 60 °C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of this compound in appropriate containers under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

-

Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method.

-

The method should be able to separate this compound from its degradation products.

-

Monitor for changes in physical appearance, assay (potency), and the formation of degradation products.

-

-

Data Evaluation:

-

Quantify the amount of this compound remaining and the levels of any degradation products formed.

-

Determine the degradation kinetics and propose a retest period or shelf-life.

-